molecular formula C19H20F2N2O B1327364 2,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone CAS No. 898762-45-3

2,4-Difluoro-2'-(4-methylpiperazinomethyl) benzophenone

Cat. No. B1327364
CAS RN: 898762-45-3
M. Wt: 330.4 g/mol
InChI Key: IDNCIHPNLCGBEK-UHFFFAOYSA-N
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Description

2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone is a fluorinated organic compound . It has a molecular formula of C19H20F2N2O and a molecular weight of 330.38 .


Molecular Structure Analysis

The InChI code for 2,4-Difluoro-2’-(4-methylpiperazinomethyl) benzophenone is 1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

1. Material Science and Magnetic Properties

Sheng Hu et al. (2009) investigated the use of a related compound, benzophenone-2,4'-dicarboxylate, in the fabrication of hybrid materials with magnetic properties. They highlighted its role in creating laminar inorganic-organic materials that exhibit single-chain magnet behavior, emphasizing its potential in material science applications (Hu et al., 2009).

2. Environmental Impact Studies

Zi-Feng Zhang et al. (2011) conducted a study on the environmental presence of benzophenones, including derivatives similar to the compound . Their research focused on the detection of these compounds in sediment and sewage sludge, providing essential data on the environmental distribution and potential impact of benzophenone derivatives (Zhang et al., 2011).

3. Analytical Chemistry Applications

Ning Li et al. (2015) explored the use of metal-organic frameworks (MOFs) for the extraction of benzophenone and its derivatives. This study highlights the significance of benzophenone derivatives in analytical chemistry, particularly in methods like dispersive solid-phase extraction for sample preparation (Li et al., 2015).

4. Synthesis and Chemical Reactions

J. Wiesner et al. (2003) and A. Isse et al. (2002) conducted studies involving benzophenone derivatives in the context of chemical synthesis and reactions. These studies provide insights into how the structural modifications of benzophenone can influence its reactivity and utility in various synthetic applications (Wiesner et al., 2003); (Isse et al., 2002).

properties

IUPAC Name

(2,4-difluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNCIHPNLCGBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643899
Record name (2,4-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898762-45-3
Record name Methanone, (2,4-difluorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898762-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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